
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium is a heterocyclic compound known for its unique chemical structure and properties. This compound is part of a broader class of compounds that exhibit significant electron-accepting capabilities, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium typically involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Common reagents used in these reactions include secondary aliphatic amines, primary aromatic amines, and tertiary aromatic amines . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in various chemical reactions and studies.
Biology: Its derivatives have been studied for their potential biological activities.
作用機序
The mechanism of action of 1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium involves its ability to act as an electron acceptor. This property allows it to participate in various chemical reactions, forming stable products with nucleophiles. In biological systems, its derivatives can inhibit specific enzymes, such as protein kinase CK2, by binding to their active sites and preventing their normal function .
類似化合物との比較
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium can be compared with other similar compounds, such as:
Tetracyanoethylene (TCNE): Both compounds are strong electron acceptors, but TCNE has a higher electron affinity.
Tetracyanoquinodimethane (TCNQ): Similar to TCNE, TCNQ is also a strong electron acceptor with applications in organic electronics.
These comparisons highlight the unique properties of this compound, particularly its versatility in forming stable products with various nucleophiles.
特性
分子式 |
C9H5N2O2+ |
|---|---|
分子量 |
173.15 g/mol |
IUPAC名 |
(1,3-dioxoinden-2-ylidene)-iminoazanium |
InChI |
InChI=1S/C9H5N2O2/c10-11-7-8(12)5-3-1-2-4-6(5)9(7)13/h1-4,10H/q+1 |
InChIキー |
UQBDQIAFGSCQHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=N)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
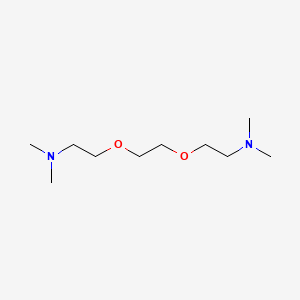
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
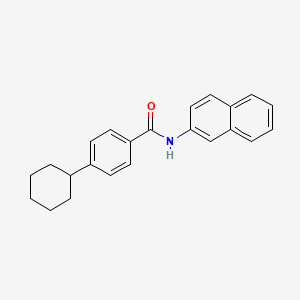
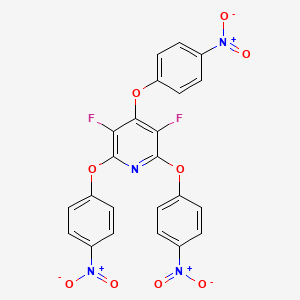
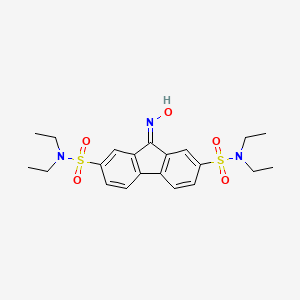
![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
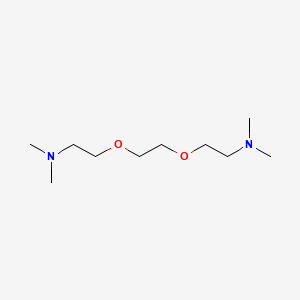

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)
